H-gamma-Glu-4-abz-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

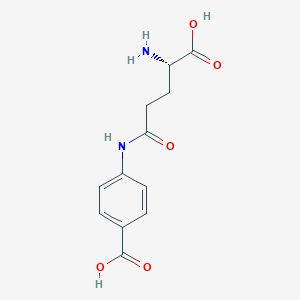

“H-gamma-Glu-4-abz-OH” is an amino acid derivative that has gained significant attention in scientific research and industry due to its unique biological properties. It has the molecular formula C12H14N2O5 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C12H14N2O5 . The compound has a molecular weight of 266.25 g/mol . The IUPAC name for this compound is 4-[[ (4 S )-4-amino-4-carboxybutanoyl]amino]benzoic acid .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 266.25 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 266.09027155 g/mol . The topological polar surface area of the compound is 130 Ų .

Aplicaciones Científicas De Investigación

Peptide Catalysis and Asymmetric Reactions

One notable application is in the field of peptide catalysis, where peptides like H-D-Pro-Pro-Glu-NH2 serve as effective catalysts for conjugate addition reactions between aldehydes and nitroethylene. This process facilitates the synthesis of gamma-nitroaldehydes and, after reduction, monosubstituted gamma-nitroalcohols with excellent yields and optical purities. These products are crucial for developing gamma2-amino acids, providing a direct entry into this significant class of compounds (Wiesner et al., 2008).

Antioxidant Response and Enzyme Regulation

Gamma-Glutamylcysteine synthetase (gamma-GCS), a rate-limiting enzyme in the synthesis of glutathione, plays a pivotal role in cellular defense against oxidative stress. Research indicates that the antioxidant response element (ARE) mediates gamma-GCS gene expression and induction, regulated by Nrf and Jun factors. This pathway is crucial for understanding how cells respond to oxidative damage and maintain redox homeostasis (Jeyapaul & Jaiswal, 2000).

Enzyme Inhibition and Disease Treatment

Gamma-glutamyl transpeptidase (gamma-GT), essential for glutathione metabolism, has been studied for its role in diseases and potential as a therapeutic target. Inhibitors like L-2-amino-4-boronobutanoic acid (ABBA) demonstrate potent inhibition of gamma-GT, providing insights into treating conditions associated with glutathione dysregulation (London & Gabel, 2001).

Microbial Synthesis and Biopolymer Applications

The microbial synthesis of poly-gamma-glutamic acid (gamma-PGA) highlights its significance in biotechnology. Gamma-PGA is a biopolymer with applications ranging from food additives to pharmaceuticals, showcasing the versatility of microbial products in industrial applications (Luo et al., 2016).

Neurological Syndromes and Autoimmunity

Research into glutamic acid decarboxylase antibodies (GAD Ab) associated with neurological syndromes such as stiff-person syndrome and limbic encephalitis reveals the complex interplay between autoimmunity and neurological function. Understanding the pathophysiological mechanisms behind GAD Ab-related syndromes could lead to better diagnostic and therapeutic strategies (Dade et al., 2020).

Propiedades

IUPAC Name |

4-[[(4S)-4-amino-4-carboxybutanoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-9(12(18)19)5-6-10(15)14-8-3-1-7(2-4-8)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)(H,18,19)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRFSOHHKVLCCY-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655822.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2655823.png)

![1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone](/img/structure/B2655824.png)

![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B2655826.png)

![2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2655827.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2655828.png)

![Tert-butyl N-[2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2655831.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2655832.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2655837.png)

![(6-methoxypyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2655838.png)

![(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2655841.png)